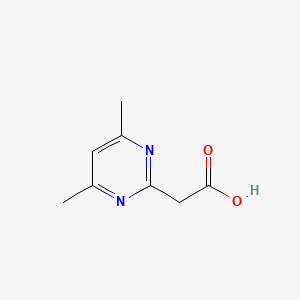

2-(4,6-Dimethylpyrimidin-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)10-7(9-5)4-8(11)12/h3H,4H2,1-2H3,(H,11,12) |

InChI Key |

LIYJRKQYMAPWGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)CC(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4,6 Dimethylpyrimidin 2 Yl Acetic Acid and Its Derivatives

Direct Synthesis Approaches to 2-(4,6-Dimethylpyrimidin-2-yl)acetic Acid

Direct synthetic routes to this compound are foundational in accessing this class of compounds. A key strategy involves the hydrolysis of corresponding ester precursors, a common and effective method for obtaining carboxylic acids.

Ester Hydrolysis Methods in the Synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)oxyacetic Acid Analogs

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid and its analogs often proceeds through an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid. While direct synthesis of the parent acid is not extensively detailed in the provided context, the preparation of analogous ester compounds, such as ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate (B1210297), provides a clear pathway. nih.gov

The general approach involves the reaction of a substituted pyrimidine (B1678525) with an appropriate hydroxy-containing phenoxy acetate. For instance, the synthesis of ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate was achieved with a 77.2% yield. nih.gov The subsequent hydrolysis of such an ester to the corresponding carboxylic acid is a standard procedure in organic chemistry, typically carried out under acidic or basic conditions. libretexts.orgpressbooks.publibretexts.org

Basic hydrolysis, or saponification, involves treating the ester with an aqueous base like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by using an excess of water. libretexts.orgmasterorganicchemistry.com

General Reaction Scheme for Ester Hydrolysis:

Starting Material: Ethyl 2-(4,6-dimethylpyrimidin-2-yloxy)acetate analog

Reagents: NaOH (aq) or H₂SO₄ (aq)

Product: 2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid analog

Synthesis of Pyrimidine-Acetic Acid Analogs with Heteroatom Linkages

The introduction of sulfur, nitrogen, or oxygen as a linking atom between the pyrimidine ring and the acetic acid moiety gives rise to a diverse set of derivatives with varied chemical properties.

Thioacetic Acid Derivatives: Synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid is readily achieved through the reaction of a mercaptopyrimidine with a haloacetic acid. A common method involves the reaction of 2-mercaptopyrimidine (B73435) with chloroacetic acid. researchgate.netgoogle.com Based on similar syntheses, 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride can be used as a starting material to produce a variety of S-substituted derivatives. researchgate.net

The reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate (B1199739), followed by treatment with hydrazine (B178648) hydrate (B1144303), is a known method for producing related acetohydrazide derivatives, indicating the reactivity of the thiol group with halo-esters. chemmethod.com

| Starting Material | Reagent | Product | Reference |

| 2-mercaptopyrimidine | Chloroacetic acid | 2-(pyrimidin-2-ylthio)acetic acid | researchgate.net |

Aminoacetic Acid Derivatives: Synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid and related structures

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid can be approached by reacting an aminopyrimidine with a haloacetic acid. A documented synthesis of 2-amino-4,6-dimethylpyrimidinium chloroacetate involves the reaction of guanidine (B92328) hydrochloride, acetyl acetone, and 2-chloroacetic acid in water, affording the product in a 67% yield. nih.gov This method provides a direct route to a salt of the target amino acid derivative.

An alternative strategy involves the nucleophilic substitution of a halogenated pyrimidine with an amino acid. For example, 2-amino-4-chloro-pyrimidine derivatives can be synthesized by reacting 2-amino-4-chloro-pyrimidine with various substituted amines under microwave irradiation. nih.gov This suggests that a similar reaction with glycine (B1666218) or its ester could yield the desired product.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |

| Guanidine hydrochloride | Acetyl acetone | 2-chloroacetic acid | 2-amino-4,6-dimethylpyrimidinium chloroacetate | 67% | nih.gov |

Oxyacetic Acid Derivatives: Synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)oxyacetic acid

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)oxyacetic acid can be achieved by reacting a suitable pyrimidine derivative with a glycolic acid equivalent. A general method for the synthesis of related phenoxy acetates involves the use of a 2-methylsulfonyl-4,6-disubstituted-pyrimidine and a chloroacetic ester as starting materials. nih.gov

For example, the synthesis of ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate is reported with a yield of 77.2%. nih.gov The subsequent hydrolysis of this ester would lead to the desired carboxylic acid.

| Starting Material | Reagents | Intermediate Product | Yield | Reference |

| Hydroquinone, 2-methylsulfonyl-4,6-dimethylpyrimidine | Chloroacetic ester | Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate | 77.2% | nih.gov |

Multi-Step Synthesis Pathways for Complex Pyrimidine-Acetic Acid Scaffolds

More complex structures, particularly fused pyrimidine systems, often require multi-step synthetic sequences. These pathways can involve the initial construction of a pyrimidine ring followed by annulation to form bicyclic or polycyclic systems.

For instance, the synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives starts from 2(1H)-pyridone and proceeds through several steps including hydrolysis, decarboxylation, O-alkylation, rearrangement, and cyclization. nih.gov Similarly, the synthesis of pyrimido[1,2-a]pyrimidine-3-carbonitrile derivatives has been reported, showcasing the construction of fused ring systems. researchgate.net

The Biginelli reaction is a well-known one-pot synthesis for dihydropyrimidinones, which can serve as precursors for more complex fused pyrimidines. mdpi.com For example, a three-component reaction of a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) can be used to construct the initial pyrimidine ring, which can then be further modified. scispace.com The synthesis of various fused pyrimidines like furo[2,3-d]pyrimidine (B11772683) and triazolo[1,5-a]pyrimidine often starts from a functionalized pyrimidine which then undergoes cyclization with appropriate reagents. researchgate.net

These multi-step approaches allow for the creation of a wide array of complex pyrimidine-containing scaffolds with potential applications in various fields of chemistry.

Condensation Reactions in Pyrimidine-Acetic Acid Derivative Synthesis

Condensation reactions are fundamental to the synthesis of the pyrimidine ring and for attaching the acetic acid side chain. A widely used approach for constructing the pyrimidine core itself is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea. mdpi.combu.edu.eg For instance, acetylacetone (B45752) can be reacted with an appropriate amidine derivative to form the 4,6-dimethylpyrimidine (B31164) ring.

Once the 4,6-dimethylpyrimidine nucleus is formed, the acetic acid moiety or a precursor can be introduced via another condensation reaction. A common strategy for synthesizing derivatives involves the reaction of a functionalized pyrimidine with a reagent containing the two-carbon acid chain. For example, the synthesis of (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide, a key intermediate, begins by reacting 2-amino-4,6-dimethyl pyrimidine with ethyl chloroacetate. niscpr.res.in This is followed by a condensation reaction with hydrazine hydrate to form the hydrazide. niscpr.res.in

Similarly, other derivatives can be synthesized through condensation. The reaction of 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid in ethanol (B145695) is a condensation process that yields 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine. dovepress.com These reactions highlight the versatility of condensation in creating functionalized pyrimidine-acetic acid derivatives that can serve as precursors for more complex molecules. The general principle often involves the reaction of a nucleophilic group on the pyrimidine ring (like an amino or thiol group) with an electrophilic two-carbon synthon, such as ethyl chloroacetate or chloroacetyl chloride. niscpr.res.inasianpubs.org

Table 1: Examples of Condensation Reactions in Pyrimidine Derivative Synthesis

| Starting Pyrimidine | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Amino-4,6-dimethyl pyrimidine | 1. Ethyl chloroacetate 2. Hydrazine hydrate | (4,6-Dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide | niscpr.res.in |

| 2-Hydrazino-4,6-dimethylpyrimidine | Dehydroacetic acid | 2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine | dovepress.com |

Intramolecular Cyclization in Pyrimidine-Linked Heterocyclic Scaffolds

Derivatives of this compound are valuable intermediates for synthesizing more complex, fused heterocyclic systems through intramolecular cyclization. niscpr.res.in This strategy involves creating a pyrimidine-acetic acid derivative that contains functional groups capable of reacting with each other to form a new ring.

A notable example begins with (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide. niscpr.res.in This intermediate can be further reacted with N-aryl/alkyl isothiocyanates. The resulting thiosemicarbazide (B42300) derivative is then subjected to intramolecular cyclization under different conditions to yield various five-membered heterocyclic rings attached to the pyrimidine core. niscpr.res.in

The specific cyclizing agent determines the nature of the resulting heterocyclic scaffold:

Oxadiazoles: Treatment with an alkaline ethanolic solution of iodine with potassium iodide promotes cyclization to form (5-aryl/alkyl-amino- niscpr.res.innih.govnih.gov-oxadiazol-2-yl-methyl)-(4,6-dimethyl-pyrimidin-2-yl)-amines. niscpr.res.in

Thiadiazoles: Using ortho-phosphoric acid as the cyclizing agent leads to the formation of (5-aryl/alkyl-amino- niscpr.res.innih.govnih.gov-thiadiazol-2-yl-methyl)-(4,6-dimethyl-pyrimidin-2-yl)-amines. niscpr.res.in

Triazoles: Cyclization in the presence of aqueous potassium hydroxide (KOH) affords (4-aryl/alkyl-5-mercapto- niscpr.res.innih.gov-triazol-3-yl-methyl)-(4,6-dimethyl-pyrimidin-2-yl)-amines. niscpr.res.in

This approach demonstrates how the pyrimidine-acetic acid structure serves as a versatile platform for constructing elaborate molecules where the pyrimidine ring is linked to other bioactive heterocyclic systems like oxadiazoles, thiadiazoles, and triazoles. niscpr.res.in

Table 2: Intramolecular Cyclization of a Pyrimidine-Acetic Acid Derivative

| Precursor | Cyclizing Agent | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Substituted hydrazide | Alkaline ethanolic I₂ with KI | niscpr.res.innih.govnih.gov-Oxadiazole | niscpr.res.in |

| Substituted hydrazide | o-Phosphoric acid | niscpr.res.innih.govnih.gov-Thiadiazole | niscpr.res.in |

Reaction Condition Optimization and Yield Enhancement in Pyrimidine-Acetic Acid Synthesis

The optimization of reaction conditions is a critical step in the synthesis of pyrimidine-acetic acid and its derivatives to ensure high yields and purity. prismbiolab.com Key parameters that are often adjusted include solvent, temperature, reaction time, and the choice of catalyst. mdpi.comresearchgate.net

In the synthesis of related heterocyclic systems like pyrido[2,3-d]pyrimidines, a systematic screening of reaction conditions has shown significant effects on the outcome. For example, when synthesizing certain fused pyrimidine derivatives, changing the solvent from DMF to others did not yield appreciable improvements, but altering the reaction temperature was a key factor. researchgate.net In one case, increasing the temperature from room temperature to reflux conditions for a three-component reaction increased the product yield from 12% to 45%. researchgate.net

The choice of catalyst is also paramount. Various catalysts, including triflic acid, nano-MgO, and copper-based catalysts, have been employed to improve the efficiency of pyrimidine ring formation. mdpi.comnih.gov For instance, the use of a sulfonic group-functionalized nanocatalyst was shown to simplify Knoevenagel condensation and subsequent intramolecular cyclization steps in the synthesis of certain pyrido[2,3-d]pyrimidines. nih.gov Similarly, triflic acid has been used to catalyze the multicomponent cyclocondensation for pyrimidine synthesis. mdpi.com

Furthermore, the stoichiometry of the reactants can have a substantial influence on the reaction yield. researchgate.net Adjusting the equivalents of starting materials in a multi-component reaction for a thiazolo[3,2-a]pyrimidin-4-one derivative led to a higher yield of 58%. researchgate.net These examples, while not specific to this compound itself, illustrate the universal principles of process optimization that are applied to enhance the synthesis of this class of compounds. The iterative process of adjusting one factor at a time (OFAT) or using statistical methods like Design of Experiments (DoE) is essential for achieving the most efficient synthetic route. prismbiolab.com

Table 3: Parameters for Optimization in Pyrimidine Synthesis

| Parameter | Variable | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | Room Temperature vs. Reflux | Increased yield from 12% to 45% at reflux | researchgate.net |

| Solvent | Various solvents screened | Acetic acid was found to be the optimal solvent for a specific three-component reaction | researchgate.net |

| Catalyst | Triflic acid, nano-catalysts | Improves reaction yields and can simplify reaction steps | mdpi.comnih.gov |

Chemical Reactivity and Derivatization Pathways of 2 4,6 Dimethylpyrimidin 2 Yl Acetic Acid and Its Analogs

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group in 2-(4,6-dimethylpyrimidin-2-yl)acetic acid is a versatile functional handle for the synthesis of various derivatives, including esters and amides. These transformations are fundamental in altering the compound's physical and chemical properties, such as solubility, stability, and biological activity.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. This reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.

Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. The direct reaction of the carboxylic acid with an amine is generally not favored due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Common methods for amide formation include the use of reagents like thionyl chloride to form the acyl chloride, followed by reaction with an amine. fishersci.it Alternatively, carbodiimide-mediated coupling reactions, for instance with dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate amide bond formation under milder conditions. fishersci.it Boric acid has also been explored as a catalyst for the direct amidation of carboxylic acids with amines.

Furthermore, the carboxylic acid moiety can undergo reduction to the corresponding primary alcohol. This transformation typically requires the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). A milder alternative for the reduction of a related class of compounds, N-acyl-2,3-dihydro-4-pyridones, to N-acyl-4-piperidones has been demonstrated using zinc dust in acetic acid, suggesting that similar mild reduction methods could potentially be applied. organic-chemistry.org

Table 1: Potential Functional Group Transformations of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃, RNH₂) | 2-(4,6-Dimethylpyrimidin-2-yl)acetamide |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | 2-(4,6-Dimethylpyrimidin-2-yl)acetamide |

| Reduction | 1. LiAlH₄, THF 2. H₂O | 2-(4,6-Dimethylpyrimidin-2-yl)ethanol |

Reactivity of the Pyrimidine (B1678525) Ring System in Derivatization

The 4,6-dimethylpyrimidine (B31164) ring is an electron-deficient heteroaromatic system, which dictates its reactivity towards nucleophiles and electrophiles. The presence of two nitrogen atoms significantly influences the electron density distribution within the ring, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. When such reactions do occur, they typically require harsh conditions and the substitution pattern is directed by the existing substituents on the ring.

Conversely, the pyrimidine ring is activated towards nucleophilic aromatic substitution, especially at the carbon atoms adjacent to the ring nitrogens (positions 2, 4, and 6). stackexchange.com The presence of a good leaving group at these positions facilitates substitution by a variety of nucleophiles. For instance, a chloro group at the 2-position of a 4,6-dimethylpyrimidine can be readily displaced by anilines under microwave irradiation to yield 2-anilinopyrimidine derivatives. rsc.org Similarly, a thiol group at the 2-position can act as a nucleophile in reactions with electrophiles. electrochemsci.orgresearchgate.net

The methyl groups at the 4- and 6-positions of the pyrimidine ring are also reactive. They are considered 'active' methyl groups because the negative charge of a carbanion formed by deprotonation can be delocalized onto the ring nitrogen atoms. stackexchange.com This allows for condensation reactions with aldehydes and other electrophiles at these methyl positions, typically under acidic or basic conditions. stackexchange.com

The reactive sites on this compound and its derivatives can be exploited in condensation reactions to construct more complex heterocyclic systems. For example, the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid has been used to synthesize pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comnih.gov This highlights the potential for the pyrimidine moiety to serve as a building block for fused heterocyclic rings.

The 'active' methyl groups can participate in condensation reactions. For instance, in related pyrimidine systems, these methyl groups can react with aldehydes in an aldol-type condensation. stackexchange.com This reactivity opens up pathways to synthesize styryl derivatives and other extended conjugated systems.

Formation of Hydrazide and Related Derivatives from Pyrimidine-Acetic Acid Esters

A key derivatization pathway for this compound involves its esters, which are valuable precursors for the synthesis of hydrazides. The ethyl or methyl ester of the acid can readily undergo hydrazinolysis upon treatment with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent at room temperature or with gentle heating. nih.govnih.gov This reaction yields 2-(4,6-dimethylpyrimidin-2-yl)acetohydrazide.

The resulting acetohydrazide is a versatile intermediate. The hydrazide functionality (-CONHNH₂) contains a nucleophilic terminal amino group that can react with a variety of electrophiles. For example, condensation of the acetohydrazide with aldehydes or ketones leads to the formation of the corresponding hydrazones (N'-ylidenehydrazides). nih.govnih.govnih.gov These hydrazones are often crystalline solids and represent a significant class of derivatives with potential biological activities.

Table 2: Synthesis of Hydrazide and Hydrazone Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate | Hydrazine hydrate, Ethanol (B145695), Room Temperature | 2-(4,6-Dimethylpyrimidin-2-yl)acetohydrazide | nih.govnih.gov |

| 2-(4,6-Dimethylpyrimidin-2-yl)acetohydrazide | Acetone, Ethanol, Reflux | 2-(4,6-Dimethylpyrimidin-2-yl)-N'-(propan-2-ylidene)acetohydrazide | nih.govnih.gov |

| 2-(4,6-Dimethylpyrimidin-2-yl)acetohydrazide | Butan-2-one, Ethanol, Reflux | N'-(Butan-2-ylidene)-2-(4,6-dimethylpyrimidin-2-yl)acetohydrazide | nih.govnih.gov |

| 2-(4,6-Dimethylpyrimidin-2-yl)acetohydrazide | Cyclohexanone, Ethanol, Reflux | N'-(Cyclohexylidene)-2-(4,6-dimethylpyrimidin-2-yl)acetohydrazide | nih.govnih.gov |

Pyrimidine-Acetic Acid Derivatives as Precursors for Novel Compounds

The derivatives of this compound, particularly the acetohydrazide, serve as important synthons for the construction of novel heterocyclic compounds. The hydrazide-hydrazone derivatives can undergo further cyclization reactions to form five- and six-membered heterocyclic rings. nih.gov

For example, the reaction of hydrazides with reagents like carbon disulfide can lead to the formation of oxadiazole or thiadiazole rings. The reaction of 2-hydrazino pyrimidine with active methylene (B1212753) compounds has been shown to produce pyrazole (B372694) derivatives. researchgate.net Similarly, reaction with dicarbonyl compounds or their equivalents can be used to construct pyridazine (B1198779) and other heterocyclic systems. mdpi.com The synthesis of various pyrimidine derivatives has been shown to lead to compounds with potential anticancer and antioxidant activities. mdpi.comnih.gov

Structural Elucidation and Spectroscopic Analysis of 2 4,6 Dimethylpyrimidin 2 Yl Acetic Acid and Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2-(4,6-dimethylpyrimidin-2-yl)acetic acid is expected to display several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the O-H bond in the carboxylic acid dimer.

C-H Stretch: Absorptions for C-H stretching from the methyl and methylene (B1212753) groups (aliphatic) would appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the pyrimidine (B1678525) ring would be observed just above 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is expected in the range of 1700-1725 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to cause multiple absorptions in the fingerprint region, typically between 1450 and 1650 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid group would likely appear in the 1210-1320 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 2500 - 3300 | Strong, Broad | Carboxylic Acid |

| Aromatic C-H stretch | > 3000 | Medium | Pyrimidine Ring |

| Aliphatic C-H stretch | < 3000 | Medium | -CH₃, -CH₂- |

| C=O stretch | 1700 - 1725 | Strong, Sharp | Carboxylic Acid |

| C=N, C=C stretches | 1450 - 1650 | Medium-Strong | Pyrimidine Ring |

| C-O stretch | 1210 - 1320 | Medium | Carboxylic Acid |

| Table 3: Predicted IR Absorption Bands for this compound. Data is based on characteristic functional group absorption frequencies. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. Molecules with conjugated systems, like the pyrimidine ring, typically exhibit characteristic UV absorptions.

For this compound, the pyrimidine ring is the primary chromophore. It is expected to absorb UV radiation due to π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λ_max) can be influenced by the substituents on the ring and the solvent used. For pyrimidine derivatives, absorptions are typically observed in the 200-300 nm range. The presence of the dimethyl and acetic acid groups will cause slight shifts in the absorption maxima compared to the parent pyrimidine. For example, 4,6-dimethyl-2-pyrimidone, a related structure, shows a λ_max in ethanol (B145695). The position of λ_max in pyrimidines is also known to be sensitive to pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 166.

The fragmentation of the molecular ion would provide structural information. Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of side chains and the rupture of the heterocyclic ring. Key expected fragmentation patterns include:

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of 2-(Pyrimidin-2-ylsulfanyl)acetic acid was determined by single-crystal X-ray diffraction. The analysis showed that the molecule crystallizes in the orthorhombic system. nih.gov The crystallographic data provides a foundational understanding of the molecule's three-dimensional arrangement in the solid state.

The molecule itself possesses a crystallographic mirror plane, indicating a degree of symmetry in its conformation. nih.gov The key crystallographic parameters for this derivative are summarized in the table below, offering a quantitative look at the unit cell that forms the repeating structural unit of the crystal.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H6N2O2S |

| Molecular Weight | 170.19 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 14.660 (6) |

| b (Å) | 6.579 (2) |

| c (Å) | 7.664 (3) |

| Volume (Å3) | 739.2 (5) |

| Z | 4 |

| Temperature (K) | 153 |

Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding

The most significant hydrogen bond is formed between the carboxylic acid's hydroxyl group (O—H) and one of the nitrogen atoms of the pyrimidine ring (O—H⋯N). This is a classic and robust interaction that often directs the assembly of molecules containing these two functional groups. Additionally, weaker C—H⋯O interactions contribute to the cohesion of the crystal structure, linking the layers together. nih.gov

The geometric details of these key hydrogen bonds are presented in the interactive table below. These parameters, such as the distance between the donor and acceptor atoms and the angle of the bond, are critical for defining the strength and nature of these intermolecular forces.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1A···N1i | 0.98 (4) | 1.71 (4) | 2.684 (3) | 172 (3) |

| C5—H5···O2ii | 0.93 | 2.50 | 3.364 (4) | 155 |

Symmetry codes: (i) x, -y+3/2, z; (ii) -x+1, -y+2, -z+1.These interactions create a layered supramolecular architecture. The strong O—H⋯N bonds are responsible for linking the molecules within a layer, while the C—H⋯O bonds provide connectivity between these layers, resulting in a stable, three-dimensional crystalline solid. nih.gov This packing motif is a common feature in related pyrimidine derivatives and highlights the directional and organizing power of hydrogen bonding in crystal engineering.

Computational Chemistry and Theoretical Studies on Pyrimidine Acetic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometric parameters and electronic properties of molecules like 2-(4,6-dimethylpyrimidin-2-yl)acetic acid. DFT methods, such as those employing the Becke 3-Lee-Yang-Parr (B3LYP) functional with basis sets like 6-31+G or 6-311++G, have shown excellent agreement with experimental data for related pyrimidine (B1678525) structures. nih.govijcce.ac.ir

For this compound, DFT calculations would predict the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. The geometry of the 4,6-dimethylpyrimidine (B31164) ring is expected to be largely planar, while the acetic acid side chain would have rotational freedom around the single bonds. The geometry of the acetic acid moiety itself has been optimized in theoretical studies using the B3LYP/6-31G(d,p) model, which accurately predicts its structure. chem-soc.si

Molecular orbital theory is fundamental to understanding the electronic behavior of a molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). scispace.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the energy of electronic transitions. ijcce.ac.irscispace.com

In pyrimidine-based systems, the HOMO is typically distributed over the electron-rich regions of the pyrimidine ring, while the LUMO is also located over the π-system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. DFT calculations can provide quantitative data on these electronic properties, which are essential for predicting how the molecule will interact with other chemical species. scispace.com

| Parameter | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Correlates with the capacity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Correlates with the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IE) | Energy required to remove an electron. Often approximated as IE ≈ -EHOMO. | Measures the molecule's resistance to oxidation. |

| Electron Affinity (EA) | Energy released when an electron is added. Often approximated as EA ≈ -ELUMO. | Measures the molecule's tendency to be reduced. |

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, a predicted spectrum can be generated. For a molecule like this compound, the vibrational modes can be attributed to specific functional groups.

Studies on the related compound 2-amino-4,6-dimethyl pyrimidine have provided complete vibrational assignments based on DFT calculations, showing good agreement between observed and calculated spectra. nih.gov Similarly, DFT has been used to identify the characteristic vibrational frequencies of the acetate (B1210297) group. chem-soc.si For the target molecule, one would expect to see characteristic bands for the C=O stretching of the carboxylic acid, O-H stretching, C-H stretching from the methyl and methylene (B1212753) groups, and various C-C and C-N stretching and bending modes within the pyrimidine ring.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (broad) | ~2500-3300 |

| Carboxylic Acid | C=O Stretch | ~1700-1760 |

| Pyrimidine Ring | C=N/C=C Ring Stretches | ~1400-1600 |

| Methyl Groups | C-H Asymmetric/Symmetric Stretches | ~2900-3000 |

| Methylene Group | C-H Asymmetric/Symmetric Stretches | ~2850-2960 |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). mdpi.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For pyrimidine derivatives, docking studies have been used to explore their interactions with various biological targets, including enzymes and DNA. mdpi.comrsc.org

DNA is a significant target for many therapeutic agents. Small molecules can interact with DNA through intercalation (inserting between base pairs) or by binding to one of its grooves. researchgate.netnih.gov The minor groove is a particularly attractive target for drug design, especially in A/T-rich regions where it is narrower. nih.gov Minor groove binders are typically crescent-shaped molecules that can fit snugly into the groove, stabilized by non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov

A molecule like this compound possesses structural features—such as hydrogen bond donors and acceptors and an aromatic system—that could facilitate binding to the DNA minor groove. Molecular docking simulations can be employed to test this hypothesis. The simulation would place the ligand into the binding site of a DNA structure (e.g., from the Protein Data Bank) and calculate the most stable binding poses and their corresponding binding energies. ijpca.org The analysis would reveal key interactions, such as hydrogen bonds between the pyrimidine nitrogens or the carboxylic acid group and the functional groups on the floor of the DNA groove. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of Pyrimidine-Acetic Acid Derivatives

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their physical properties or biological activities. nih.govresearchpublish.com These models are built by calculating a set of molecular descriptors (numerical representations of chemical information) and using statistical methods, like multiple linear regression (MLR), to correlate them with an observed property. researchpublish.com

For pyrimidine-acetic acid derivatives, a QSPR/QSAR study could be used to predict properties like solubility, toxicity, or inhibitory activity against a specific biological target. For instance, QSAR models have been successfully developed for other series of pyrimidine derivatives to predict their herbicidal activity as acetohydroxyacid synthase (AHAS) inhibitors or their anticancer activity as VEGFR-2 inhibitors. nih.govnih.gov A typical QSAR model is evaluated by its statistical significance, often measured by the squared correlation coefficient (R²) and the cross-validation coefficient (Q²), which assesses its predictive power. nih.gov

Solvatochromic Behavior and Theoretical Treatment of Solvent Effects in Pyrimidine Systems

Solvatochromism refers to the change in the color of a substance (and thus its UV-Visible absorption spectrum) when it is dissolved in different solvents. This phenomenon is caused by the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. The pyrimidine ring system exhibits solvatochromism, particularly for its n → π* electronic transition. rsc.org

Theoretical studies combining Monte Carlo simulations with quantum mechanics have been used to investigate the solvatochromic shift of pyrimidine in various solvents. rsc.org In water, a protic solvent, pyrimidine exhibits a significant blue shift (a shift to shorter wavelengths) of its n → π* transition compared to the gas phase or a non-polar solvent like carbon tetrachloride. rsc.org This shift is attributed to the stabilization of the ground state by hydrogen bonding and long-range polarization effects of the solvent. Computational models can accurately predict this shift by explicitly including solvent molecules in the quantum mechanical calculations, providing deep insight into the nature of solute-solvent interactions. rsc.org

Coordination Chemistry and Metal Complexation with Pyrimidine Acetic Acid Ligands

Design and Synthesis of Pyrimidine-Acetic Acid Derived Ligands

The design of pyrimidine-acetic acid derived ligands is centered on creating molecules that can effectively coordinate with metal ions to form stable complexes. The presence of the pyrimidine (B1678525) ring provides nitrogen atoms that can act as Lewis bases, while the acetic acid group offers oxygen atoms for coordination upon deprotonation. The substituents on the pyrimidine ring, such as the dimethyl groups in 2-(4,6-dimethylpyrimidin-2-yl)acetic acid, can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

The synthesis of such ligands typically involves multi-step organic reactions. For instance, a common synthetic route to a related compound, 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, involves the reaction of 4-(pyridin-2-yl)pyrimidine-2-thiol with 2-bromoacetic acid in the presence of a base like sodium hydroxide (B78521). nih.gov A similar strategy could be envisioned for the synthesis of this compound, likely starting from 2-mercapto-4,6-dimethylpyrimidine. Another approach could involve the reaction of a suitable pyrimidine precursor with a haloacetic acid derivative. The general synthetic scheme for related pyrimidine-thioacetic acid derivatives is as follows:

General Synthesis of Pyrimidine-Thioacetic Acid Derivatives

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Once synthesized, the ligand can be reacted with various metal salts, such as chlorides or nitrates of transition metals, in a suitable solvent to form the corresponding metal complexes. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be controlled to favor the formation of specific complex structures. For example, mononuclear complexes of the type [M(L)2(H2O)2]Cl2 (where M = Co(II), Ni(II), Mn(II), Zn(II), Cu(II), and Cd(II)) have been prepared by reacting a pyrimidine-based ligand with the corresponding metal chloride in a 2:1 ligand-to-metal molar ratio in ethanol (B145695) under reflux. cu.edu.eg

Characterization of Metal Complexes with Pyrimidine-Acetic Acid Scaffolds

The characterization of metal complexes formed with pyrimidine-acetic acid scaffolds is crucial to understanding their structure, bonding, and properties. A combination of spectroscopic and magnetic techniques is typically employed for this purpose.

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the ligand to the metal ion. The IR spectrum of the free ligand will show characteristic absorption bands for the carboxylic acid group (C=O and O-H stretching) and the pyrimidine ring. Upon complexation, significant shifts in these bands are expected. For instance, the deprotonation and coordination of the carboxylate group are typically evidenced by the disappearance of the broad O-H stretch and a shift in the C=O stretching frequency. In studies of metal complexes with pipemidic acid, a pyridopyrimidine derivative, the absence of the C=O stretching vibration of the carboxylic group and the appearance of asymmetric and symmetric stretching vibrations of the COO- group confirmed its involvement in coordination. mdpi.com Furthermore, the appearance of new bands in the low-frequency region (typically below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. cu.edu.eg

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and the geometry around the metal center. The spectra of the free ligands typically show intense bands in the UV region corresponding to π → π* and n → π* transitions within the pyrimidine ring and the carboxylate group. cu.edu.eg Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with pyrimidine thione ligands have been used to suggest octahedral geometries. researchgate.net

Typical Spectroscopic Data for Pyrimidine-Based Metal Complexes

| Technique | Free Ligand (Characteristic Bands) | Metal Complex (Expected Changes) |

|---|---|---|

| IR (cm⁻¹) | ν(C=O) of COOH, ν(O-H), Pyrimidine ring vibrations | Disappearance of ν(O-H), Shift in ν(C=O) to νas(COO⁻) and νs(COO⁻), Appearance of ν(M-N) and ν(M-O) |

| UV-Vis (nm) | π → π* and n → π* transitions | Shifts in ligand-based transitions, Appearance of d-d transition bands |

Magnetic susceptibility measurements are essential for determining the number of unpaired electrons in a metal complex, which in turn provides insights into its electronic structure and geometry. uomustansiriyah.edu.iq The magnetic moment (μeff) of a complex can be calculated from the measured magnetic susceptibility. For first-row transition metal complexes, the spin-only magnetic moment can be estimated using the formula:

μ_s.o. = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magneton.

By comparing the experimentally determined magnetic moment with the theoretical spin-only value, the geometry of the complex can often be inferred. For example, high-spin octahedral Co(II) complexes (d⁷) are expected to have magnetic moments in the range of 4.3-5.2 B.M., corresponding to three unpaired electrons. Similarly, octahedral Ni(II) complexes (d⁸) typically exhibit magnetic moments between 2.9 and 3.4 B.M., consistent with two unpaired electrons. researchgate.net Diamagnetic behavior (μeff ≈ 0) is observed for complexes with d¹⁰ metal ions like Zn(II) and Cd(II), as they have no unpaired electrons. mdpi.com

Expected Magnetic Moments for Metal Complexes with Pyrimidine-Acetic Acid Ligands (in B.M.)

| Metal Ion | Electron Configuration | Geometry | Expected μeff (B.M.) |

|---|---|---|---|

| Co(II) | d⁷ | Octahedral (high-spin) | 4.3 - 5.2 |

| Ni(II) | d⁸ | Octahedral | 2.9 - 3.4 |

| Cu(II) | d⁹ | Distorted Octahedral | ~1.7 - 2.2 |

| Fe(III) | d⁵ | Octahedral (high-spin) | ~5.9 |

| Zn(II) | d¹⁰ | Octahedral/Tetrahedral | Diamagnetic |

Mechanistic Insights into Metal-Ligand Coordination

The coordination of pyrimidine-acetic acid ligands with metal ions is a classic example of chelation, where a multidentate ligand binds to a central metal ion at two or more points to form a ring structure. wikipedia.org In the case of this compound, the ligand can act as a bidentate chelating agent, coordinating to the metal ion through one of the nitrogen atoms of the pyrimidine ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five- or six-membered chelate ring, which is thermodynamically favored due to the "chelate effect". wikipedia.org

The mechanism of complex formation likely involves the initial deprotonation of the carboxylic acid group, followed by the coordination of the carboxylate oxygen and the pyrimidine nitrogen to the metal ion. The specific nitrogen atom of the pyrimidine ring that coordinates will depend on steric factors and the electronic environment. In many pyrimidine-based ligands, coordination occurs through the N1 or N3 atom. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can provide further insights into the coordination mechanism and the electronic structure of the resulting complexes. cu.edu.eg These theoretical calculations can help to predict the most stable coordination modes and to interpret the experimental spectroscopic and magnetic data. The interplay of steric and electronic effects of the substituents on the pyrimidine ring, the nature of the metal ion, and the reaction conditions all contribute to the final structure and properties of the metal complex.

Molecular Recognition and Interaction Mechanisms of Pyrimidine Acetic Acid Derivatives

Intermolecular Interactions in Solid-State Structures

The solid-state architecture of pyrimidine-acetic acid derivatives, including 2-(4,6-dimethylpyrimidin-2-yl)acetic acid, is predominantly directed by a network of specific and reliable intermolecular interactions. Hydrogen bonds are the primary force in the formation of supramolecular assemblies. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms of the pyrimidine (B1678525) ring act as hydrogen bond acceptors.

In related co-crystal structures, such as those formed between aminopyrimidines and carboxylic acids, a common and robust interaction motif is the R22(8) ring, formed via complementary N—H⋯O and O—H⋯N hydrogen bonds. nih.gov This interaction creates a stable eight-membered ring that often serves as a fundamental building block, or synthon, for more complex supramolecular chains and ladders. nih.gov

| Interaction Type | Donor | Acceptor | Typical Motif/Geometry | Significance |

|---|---|---|---|---|

| Strong Hydrogen Bond | Carboxyl O-H | Pyrimidine Ring N | Forms R22(8) ring motif with N-H···O | Primary driver of supramolecular assembly nih.gov |

| Weak Hydrogen Bond | Pyrimidine/Methyl C-H | Carboxyl C=O or O-H | Linear or bifurcated | Stabilizes and directs 3D packing nih.govnih.gov |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Parallel-displaced, ~3.4-3.5 Å centroid distance | Contributes to crystal lattice stability nih.gov |

DNA Binding Mechanisms and Interaction Modes

While direct studies on this compound may be limited, the broader class of pyrimidine derivatives has been investigated for DNA interaction, revealing several potential mechanisms. The interaction of small molecules with DNA typically occurs through non-covalent modes such as groove binding, intercalation, or electrostatic interactions. mdpi.com

For molecules like pyrimidine derivatives, minor groove binding is a plausible interaction mode. rsc.orgresearchgate.net The minor groove of DNA is rich in A-T base pairs and presents a surface with hydrogen bond acceptors (N3 of adenine (B156593) and O2 of thymine) that can interact with donor groups on the binding molecule. The shape and curvature of the molecule are critical for a snug fit within the groove.

Partial intercalation is another possible mechanism. This involves the insertion of a part of the molecule, such as the planar pyrimidine ring, between the DNA base pairs. This mode of binding is distinct from classical intercalation, where the entire planar system is inserted, causing significant unwinding of the DNA helix. Partial intercalation leads to less structural distortion but still effectively disrupts DNA processes. The interaction is stabilized by π-π stacking forces between the aromatic ring of the compound and the DNA bases. mdpi.com

| Interaction Mode | Binding Site | Key Stabilizing Forces | Potential Consequence |

|---|---|---|---|

| Minor Groove Binding | A-T rich regions of the DNA minor groove | Hydrogen bonds, van der Waals forces, electrostatic interactions | Inhibition of DNA replication and transcription |

| Partial Intercalation | Between DNA base pairs | π-π stacking interactions | Localized disruption of DNA structure |

| Electrostatic Interaction | Negatively charged phosphate (B84403) backbone | Ionic attraction (if compound is protonated) | Non-specific binding to the DNA exterior |

Metal Ion Chelation Mechanisms and Complex Formation

The structure of this compound contains multiple potential coordination sites, making it a candidate for metal ion chelation. Chelating agents are organic molecules that can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. interchim.fr The key functional groups on this molecule for chelation are the two nitrogen atoms of the pyrimidine ring and the two oxygen atoms of the carboxylate group.

The chelation mechanism would likely involve the deprotonation of the carboxylic acid to form a carboxylate anion. This anion, along with one of the adjacent ring nitrogens, can then act as a bidentate ligand, coordinating to a metal ion to form a stable five- or six-membered ring. interchim.friupac.org This type of N,O-coordination is common for ligands containing both nitrogen heterocycles and carboxylate groups. The specific coordination geometry and the stability of the resulting metal complex would depend on the nature of the metal ion, its preferred coordination number, and the pH of the solution. ijraset.com

| Potential Coordinating Atom | Functional Group | Role in Chelation |

|---|---|---|

| N1 | Pyrimidine Ring | Acts as a Lewis base, donating an electron pair to the metal ion. |

| N3 | Pyrimidine Ring | A potential secondary coordination site, depending on steric factors. |

| O (carbonyl) | Carboxylate Group | A strong coordination site, particularly after deprotonation. |

| O (hydroxyl) | Carboxylate Group | Participates in coordination following deprotonation. |

Free Radical Scavenging Mechanisms at a Chemical Level

Pyrimidine derivatives are recognized for their antioxidant properties and their ability to scavenge harmful free radicals. nih.govjuniperpublishers.com The chemical mechanism behind this activity involves the donation of a hydrogen atom or an electron to neutralize the radical species, thereby preventing oxidative damage to biological molecules. juniperpublishers.com

The primary mechanism for many antioxidants is Hydrogen Atom Transfer (HAT). mdpi.com In this process, the antioxidant molecule donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable radical on the antioxidant itself. For this compound, the most likely site for hydrogen donation is the C-H bond of the methylene (B1212753) group (the -CH₂- between the ring and the carboxyl group), as the resulting radical can be stabilized by resonance with both the pyrimidine ring and the carboxylic acid.

Another possible mechanism is Single Electron Transfer followed by Proton Transfer (SET-PT). In the initial step, the molecule donates an electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton to a surrounding solvent molecule. The ability of the pyrimidine ring to delocalize unpaired electrons makes it a good candidate for stabilizing the radical species formed during these processes. mdpi.com Studies on various substituted pyrimidines have shown that their scavenging activity is highly dependent on the nature and position of substituents on the pyrimidine ring. juniperpublishers.com

Future Directions and Emerging Research Avenues for 2 4,6 Dimethylpyrimidin 2 Yl Acetic Acid Research

Development of Novel Synthetic Pathways for Pyrimidine-Acetic Acid Systems

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods remains a critical research focus. humanjournals.com Traditional methods are being replaced by more cost-effective and greener approaches that reduce waste and improve yields. humanjournals.com Future synthetic strategies for 2-(4,6-dimethylpyrimidin-2-yl)acetic acid and related pyrimidine-acetic acid systems are expected to evolve in the following directions:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. humanjournals.com Future pathways will likely incorporate principles of green chemistry, such as the use of safer solvents, microwave-assisted and ultrasound-assisted reactions, and recyclable catalysts. humanjournals.com These methods not only minimize environmental impact but also often lead to shorter reaction times and higher product yields.

Multicomponent Reactions (MCRs): MCRs, which combine three or more substrates in a one-pot process, are an attractive strategy for rapidly generating libraries of complex molecules. nano-ntp.com Developing novel MCRs for the synthesis of highly substituted pyrimidine-acetic acid derivatives will be a significant area of exploration, allowing for efficient access to a wide range of analogs for screening.

Catalytic C-C Bond Formation: Advances in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer powerful tools for creating carbon-carbon bonds. researchgate.net Future research will likely focus on applying these methods to introduce the acetic acid moiety or other substituents onto the pyrimidine ring with high precision and control.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting and developing flow chemistry protocols for the synthesis of this compound could enable more efficient and reproducible large-scale production for further research and potential commercial applications.

Advanced Computational Modeling Applications in Pyrimidine-Acetic Acid Research

In silico techniques are becoming indispensable tools in chemical research, offering predictive insights that can guide and accelerate experimental work. nano-ntp.comunair.ac.id For this compound, advanced computational modeling represents a significant avenue for future exploration.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govijcce.ac.ir Future studies will likely use DFT to calculate parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges to predict reactive sites and understand intermolecular interactions. nih.govrsc.org

Molecular Docking: To explore the biological potential of this compound, molecular docking simulations will be crucial. nih.gov These studies can predict the binding affinity and orientation of the molecule within the active site of various biological targets, such as enzymes or receptors. unair.ac.idnih.gov This allows for the virtual screening of its potential as an inhibitor or modulator of specific proteins, guiding experimental biological assays. aip.orgfigshare.com

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR modeling will become a powerful tool. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs and guiding the design of more potent molecules. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with biological targets over time. This can reveal important information about the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules, offering a more realistic representation of the molecular interactions.

| Computational Technique | Application in Pyrimidine-Acetic Acid Research | Key Insights |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | Molecular Electrostatic Potential (MEP), Frontier Orbitals (HOMO/LUMO), Atomic Charges. nih.govrsc.org |

| Molecular Docking | Predicting binding modes and affinities with biological targets. | Binding energy (ΔG), Ligand-receptor interactions (e.g., H-bonds). unair.ac.idnih.gov |

| QSAR | Developing predictive models for biological activity. | Correlation of structural descriptors with activity, guiding lead optimization. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-receptor complexes. | Stability of binding, conformational changes, solvent effects. |

Exploration of New Chemical Derivatizations and Scaffold Modifications

The core structure of this compound offers multiple sites for chemical modification, providing a rich platform for creating novel derivatives with tailored properties. The position of substituents on the pyrimidine ring is known to greatly influence biological activity. nih.gov Future research will systematically explore these possibilities.

Modification of the Acetic Acid Side Chain: The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or hydrazides. nih.govsrce.hr These modifications can significantly alter the compound's physicochemical properties, including its solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor, thereby influencing its pharmacokinetic profile and biological interactions. nih.gov

Substitution on the Pyrimidine Ring: While the parent compound has methyl groups at the 4 and 6 positions, these can be replaced with other alkyl or aryl groups. dovepress.com Furthermore, the hydrogen at the 5-position is a potential site for electrophilic substitution, allowing for the introduction of halogens, nitro groups, or other functionalities that can modulate the electronic properties of the ring and introduce new interaction points.

Scaffold Hopping and Bioisosteric Replacement: Researchers will likely explore replacing the pyrimidine ring with other heterocyclic systems (scaffold hopping) or substituting parts of the molecule with bioisosteres—groups with similar steric and electronic properties. This can lead to the discovery of novel compounds with improved activity, selectivity, or reduced toxicity. nih.gov

Hybrid Molecules: An emerging trend is the creation of hybrid molecules by linking the this compound scaffold to other known pharmacophores. For example, creating conjugates with other bioactive heterocyclic systems like pyrazole (B372694) or benzimidazole (B57391) could lead to molecules with dual or synergistic activities. researchgate.netfigshare.com

Deeper Mechanistic Elucidation of Novel Molecular Interactions

A fundamental goal of future research will be to understand precisely how this compound and its derivatives interact with their molecular targets to exert a biological effect. This involves moving beyond initial screening to detailed mechanistic studies.

Q & A

Q. What are the common synthetic routes for 2-(4,6-Dimethylpyrimidin-2-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions. For example, 2-hydrazino-4,6-dimethylpyrimidine (2) can be condensed with dehydroacetic acid (1) in ethanol under reflux, followed by rearrangement in acetic acid to yield intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione (4) . Key factors affecting yield include:

- Solvent choice : Ethanol or ethanol/acetic acid mixtures are common. Polar aprotic solvents may improve solubility of intermediates.

- Catalysts : Acidic conditions (e.g., concentrated HCl or AcOH/NaOAc buffer) promote hydrazine coupling .

- Temperature : Reflux conditions (~78°C for ethanol) are critical for completion.

Q. Table 1: Representative Synthetic Conditions

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR : H and C NMR identify protons and carbons in the pyrimidine and acetic acid moieties. For derivatives, H NMR typically shows pyrimidine ring protons at δ 6.5–8.0 ppm and methyl groups at δ 2.3–2.6 ppm .

- X-ray Crystallography : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths and angles. For example, the C–N bond in the pyrimidine ring is ~1.34 Å, consistent with aromaticity .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 209.1 for CHNO).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or X-ray data for derivatives of this compound?

Methodological Answer:

- X-ray Refinement : Use SHELXL to iteratively refine anisotropic displacement parameters. For ambiguous electron density, consider disorder modeling or twinning analysis (e.g., using PLATON ).

- NMR Contradictions :

- Dynamic Effects : Variable-temperature NMR can resolve broadening due to tautomerism.

- 2D Techniques : HSQC and HMBC correlate protons with carbons to confirm connectivity.

- Cross-Validation : Compare computational (DFT) predictions of chemical shifts with experimental data .

Q. How do intermolecular hydrogen-bonding patterns in co-crystals of this compound affect stability?

Methodological Answer: Co-crystals often stabilize via R(8) motifs between pyrimidine N-atoms and carboxylic acid groups. For example:

Q. Table 2: Hydrogen-Bond Parameters from Crystallography

| Donor–Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯O (carboxylic) | 2.04–2.88 | 109–125 | |

| O–H⋯N (pyrimidine) | 2.68–2.95 | 115–123 |

Q. What strategies improve regioselectivity in alkylating pyrimidine derivatives of this compound?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO) at the 4-position to direct alkylation to the 2-position.

- Metal Catalysis : Pd-catalyzed C–H activation selectively functionalizes the pyrimidine ring .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor kinetic control, while DMF promotes thermodynamic products .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase (DHFR), leveraging pyrimidine’s affinity for folate-binding pockets .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with antibacterial IC values. For example, –CF groups increase lipophilicity and membrane penetration .

- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (e.g., using GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.